molecular formula C33H38N6O7 B611139 TAMRA-PEG3-Azide

TAMRA-PEG3-Azide

Cat. No.: B611139
M. Wt: 630.7 g/mol
InChI Key: YREJCORUQQJQHB-UHFFFAOYSA-N
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Description

Evolution of Fluorescent Probes in Bioorthogonal Chemistry

The ability to visualize and track biomolecules in living systems is fundamental to understanding cellular function. The journey towards achieving this with minimal perturbation to the biological system has been marked by the evolution of fluorescent probes. Early fluorescent dyes, while useful, often suffered from limitations such as lack of specificity and the need for harsh labeling conditions. The advent of bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes, spurred the development of a new generation of probes. uq.edu.aursc.org These probes are designed to be inert until they encounter a specific, synthetically introduced chemical handle, leading to highly selective labeling. uq.edu.aursc.org This has enabled researchers to achieve sensitive and low-background imaging of biological events in live organisms. uq.edu.au

Significance of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com Their introduction into bioconjugation, the process of linking molecules, has been a significant advancement. chempep.comaxispharm.com The use of PEG in biological applications dates back to the 1970s, when it was first conjugated to proteins to extend their circulation time and reduce immunogenicity. chempep.com PEG linkers offer several advantageous properties, including high water solubility, biocompatibility, and flexibility. chempep.comnih.gov By incorporating a PEG spacer between a fluorescent dye and a reactive group, several benefits are achieved. The PEG linker increases the solubility of often hydrophobic dye molecules in aqueous biological environments and provides a flexible spacer that can reduce steric hindrance, minimizing interference between the dye and the biomolecule it is labeling. axispharm.comchemblink.comadcreview.com This "stealth" property of PEG also helps to reduce non-specific protein adsorption and recognition by the immune system. chempep.com

Role of Azide (B81097) Functionality in Click Chemistry Paradigms

The azide group (–N3) is a key player in the realm of click chemistry, a concept first described by K. Barry Sharpless, Morten P. Meldal, and M.G. Finn in 2001. wikipedia.org Click chemistry refers to a class of reactions that are modular, high-yielding, and generate minimal byproducts. wikipedia.org The azide group is particularly valuable because it is largely absent from and unreactive with naturally occurring functional groups in biological systems, making it bioorthogonal. nih.gov

The most prominent click reaction involving an azide is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgnih.govnih.gov This reaction forms a stable triazole linkage between an azide and a terminal alkyne with high efficiency and specificity. chemblink.comnih.gov An alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), utilizes a strained cyclooctyne (B158145) to react with an azide without the need for a copper catalyst, which can be toxic to cells. wikipedia.orgnih.gov The azide functionality, therefore, serves as a versatile chemical handle for selectively tagging biomolecules that have been metabolically or genetically engineered to contain a corresponding alkyne group. chemblink.commedchemexpress.com

Overview of TAMRA-PEG3-Azide as a Multifunctional Research Tool

This compound is a synthetic chemical probe that synergistically combines the key features of its three components: a TAMRA fluorophore, a triethylene glycol (PEG3) spacer, and a terminal azide group. chemblink.com

TAMRA (Tetramethylrhodamine): This is a well-established fluorescent dye that exhibits bright red-orange fluorescence with an excitation maximum around 553-555 nm and an emission maximum around 575-580 nm. chemblink.combroadpharm.comaxispharm.com Its high fluorescence intensity and good photostability make it suitable for a variety of fluorescence-based applications. chemblink.comaxispharm.com

PEG3 Linker: The short, three-unit polyethylene glycol spacer enhances the water solubility of the molecule and provides a flexible connection that minimizes steric hindrance between the bulky TAMRA dye and the target biomolecule. chemblink.comconju-probe.com

Azide Group: This functional group allows for the specific attachment of the probe to alkyne-modified biomolecules via click chemistry reactions like CuAAC or SPAAC. chemblink.commedchemexpress.com

This combination makes this compound a powerful tool for the fluorescent labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, that have been appropriately modified with an alkyne handle. chemblink.combroadpharm.com

Contextualization within Advanced Biomolecular Labeling Strategies

This compound is a prime example of an advanced probe used in modern biomolecular labeling strategies. These strategies often involve a two-step process. First, a bioorthogonal chemical reporter, such as an alkyne-modified sugar or amino acid, is introduced into cells and incorporated into biomolecules through the cell's natural metabolic pathways. chemblink.com This process is known as metabolic labeling. chemblink.com

Following this, a fluorescent probe like this compound is introduced. The azide group on the probe reacts specifically with the alkyne-tagged biomolecules via a click reaction. chemblink.com This allows for the highly selective visualization of the labeled biomolecules using techniques such as fluorescence microscopy and flow cytometry. chemblink.comaxispharm.com This approach has been successfully used to study various cellular processes, including DNA replication, protein synthesis, and glycosylation. chemblink.comjenabioscience.comresearchgate.net The high specificity and efficiency of the click reaction ensure minimal background labeling, which is crucial for obtaining high-quality data in imaging and quantification experiments. chemblink.com

Interactive Data Tables

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₃H₃₈N₆O₇ chemblink.combroadpharm.com
Molecular Weight 630.69 g/mol chemblink.combaseclick.eu
CAS Number 1228100-59-1 chemblink.combroadpharm.com
Excitation Maximum 553 nm broadpharm.com
Emission Maximum 575 nm broadpharm.com
Extinction Coefficient 80,000 cm⁻¹M⁻¹ broadpharm.com
Solubility DMSO, DMF broadpharm.com
Purity ≥ 90% (HPLC) baseclick.eu
Physical State Solid baseclick.eu
Color Pink to dark red baseclick.eu
Storage -20°C, in the dark broadpharm.combaseclick.eu

Properties

IUPAC Name

5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N6O7/c1-38(2)23-6-9-26-29(20-23)46-30-21-24(39(3)4)7-10-27(30)31(26)25-8-5-22(19-28(25)33(41)42)32(40)35-11-13-43-15-17-45-18-16-44-14-12-36-37-34/h5-10,19-21H,11-18H2,1-4H3,(H-,35,40,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREJCORUQQJQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Tamra Peg3 Azide

Synthetic Routes to Azide-Functionalized PEG Linkers

The synthesis of TAMRA-PEG3-Azide begins with the creation of the foundational azide-functionalized PEG linker. These linkers are crucial as they provide the spacer between the TAMRA fluorophore and the target molecule, enhancing solubility and reducing steric hindrance. A common and efficient method involves the chemical modification of discrete oligo(ethylene glycol) (OEG) units.

A typical synthetic pathway starts with a commercially available PEG diol, such as triethylene glycol (PEG3). To create a heterobifunctional linker, one hydroxyl group is selectively protected while the other is converted into an azide (B81097). A prevalent strategy involves a two-step process: mesylation followed by azidation. nih.gov The terminal hydroxyl group is first reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (Et3N) to form a mesylate intermediate. researchgate.net This mesylate serves as an excellent leaving group and is subsequently displaced by a nucleophilic azide source, typically sodium azide (NaN3), in a solvent like ethanol (B145695) or DMF to yield the desired azide-functionalized PEG linker. nih.govnih.gov

Another approach involves the ring-opening polymerization of ethylene (B1197577) oxide using an initiator that already contains a protected functional group, which can later be converted to an azide. researchgate.netacs.org This method allows for the synthesis of PEGs with varying lengths. For discrete PEG linkers like PEG3, direct synthesis from starting materials like α-allyl-ω-hydroxyl PEG is also possible, followed by modification of the hydroxyl end to an azido (B1232118) group. acs.org

Table 1: Comparison of Synthetic Routes for Azide-Functionalized PEG Linkers

Synthetic Route Starting Material Key Intermediates Advantages Disadvantages
Mesylation/Tosylation PEG-Diol PEG-Mesylate or PEG-Tosylate High efficiency, common reagents nih.gov Requires protection for heterobifunctionality
Ring-Opening Polymerization Ethylene Oxide Polymer with initiator fragment Control over PEG length researchgate.netacs.org Can result in polydisperse products

| Direct Synthesis | Functionalized OEG | N/A | Produces discrete, monodisperse PEGs nih.gov | May require more complex starting materials |

Introduction of TAMRA Fluorophore onto PEG Scaffolds

Once the azide-functionalized PEG linker is synthesized, the next step is the introduction of the Tetramethylrhodamine (B1193902) (TAMRA) fluorophore. TAMRA is a bright, photostable rhodamine dye widely used in biochemical and biomedical research. lifetein.comvectorlabs.com The most common method for attaching TAMRA to a PEG scaffold is through amide bond formation.

This typically involves a PEG linker that has a terminal amine group on one end and the azide on the other (H2N-PEG-N3). nih.gov The TAMRA fluorophore is activated as an N-hydroxysuccinimide (NHS) ester (TAMRA-NHS). lifetein.com The NHS ester readily reacts with the primary amine of the PEG linker under mild basic conditions (typically pH 7.5-8.5) to form a stable amide bond. youtube.com This reaction is highly efficient and specific, ensuring that the fluorophore is covalently attached to the PEG scaffold. The choice of solvent is often a dry, aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). youtube.com

Strategies for Controlled PEGylation and Azide Incorporation

Controlled PEGylation is essential for producing well-defined bioconjugates. The goal is to control the length of the PEG spacer and ensure the precise placement of the terminal functional groups (azide and TAMRA). The use of discrete PEG (dPEG®) linkers, which are monodisperse, is a key strategy. Unlike traditional polymer PEGs, which have a distribution of molecular weights, discrete PEGs have a specific and uniform chain length, leading to a homogenous final product.

The synthesis of heterobifunctional PEGs is fundamental to controlled incorporation. acs.orgnih.gov These linkers are designed with orthogonal functional groups at each terminus. For this compound, a linker with a terminal amine (for TAMRA conjugation) and a terminal azide is required. Synthesizing such linkers can be achieved by starting with a PEG molecule that has two different, selectively addressable protecting groups on its terminal hydroxyls. One end is deprotected and converted to an azide, while the other end is deprotected and converted to an amine. This ensures a 1:1 stoichiometry of the fluorophore and the azide group on the final molecule. The density of PEG on a surface or nanoparticle can also be controlled by adjusting the ratio of PEGylated lipids or polymers during formulation. nih.gov

Regioselective Synthesis and Isomeric Purity Considerations (e.g., 5- vs. 6-TAMRA isomers)

Commercial TAMRA is often sold as a mixture of two structural isomers: 5-carboxytetramethylrhodamine (B559615) (5-TAMRA) and 6-carboxytetramethylrhodamine (B1664190) (6-TAMRA). These isomers arise from the initial reaction between 3-dimethylaminophenol (B24353) and trimellitic anhydride (B1165640), which can occur at two different positions on the anhydride ring. researchgate.net While the spectral properties of the 5- and 6-isomers are nearly identical, their different substitution patterns can lead to variations in linker attachment and potentially affect the behavior of the final conjugate. acs.orgnih.govidtdna.com

Achieving isomeric purity is therefore a critical consideration for research applications requiring well-defined molecular probes. A practical and scalable synthesis for isomerically pure 5- and 6-TAMRA has been reported. researchgate.netacs.orgnih.gov The method involves the acylation of 3-dimethylaminophenol with 1,2,4-benzenetricarboxylic anhydride, which produces a mixture of dicarboxybenzophenone intermediates. nih.gov These intermediates can be separated into individual, pure compounds by recrystallization. nih.govresearchgate.net Each purified benzophenone (B1666685) intermediate is then reacted with another molecule of 3-dimethylaminophenol to yield either the pure 5-TAMRA or 6-TAMRA isomer. researchgate.netacs.org The resulting isomerically pure carboxy-TAMRA can then be converted to its NHS ester for conjugation to the PEG-azide linker.

Table 2: Properties of 5-TAMRA and 6-TAMRA Isomers

Property 5-TAMRA 6-TAMRA
Excitation Maximum ~546 nm ~546 nm
Emission Maximum ~579 nm ~579 nm
Structural Difference Carboxy group at position 5 of the phthalic acid ring Carboxy group at position 6 of the phthalic acid ring
Synthetic Precursor 4-Dimethylamino-2-hydroxy-2',4'-dicarboxybenzophenone 4-Dimethylamino-2-hydroxy-2',5'-dicarboxybenzophenone

| Application Note | Both isomers are widely used, but pure isomers are preferred for reproducible and well-defined conjugates. acs.org | Both isomers are widely used, but pure isomers are preferred for reproducible and well-defined conjugates. acs.org |

Post-Synthetic Modification and Functionalization of this compound

The true utility of this compound lies in its terminal azide group, which enables its covalent attachment to a wide array of biomolecules and surfaces through "click chemistry". medchemexpress.com This suite of reactions is known for being highly efficient, specific, and biocompatible.

The most common post-synthetic modification is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.net In this reaction, the azide group of this compound reacts with a terminal alkyne on a target molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. This method is extensively used for labeling proteins, nucleic acids, and other biomolecules that have been metabolically or synthetically functionalized with an alkyne group. nih.gov

An alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is a copper-free click reaction. medchemexpress.com SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with the azide group. medchemexpress.com The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells and organisms. nih.gov

Advanced Purification Techniques for Research-Grade Purity

Achieving research-grade purity (>95%) for fluorescent probes like this compound is paramount to ensure experimental reproducibility and accuracy. Residual unreacted starting materials or side products can interfere with assays. Several advanced purification techniques are employed to meet these stringent purity requirements.

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the most common method for purifying fluorescently labeled compounds. It separates molecules based on their hydrophobicity, effectively removing unreacted fluorophore and other impurities.

For even higher purity, other techniques can be employed. Gel permeation chromatography is useful for separating the labeled product from excess, unreacted dye based on molecular size. youtube.com Furthermore, advanced methods like capillary transient isotachophoresis have been developed for the precise fractionation and purification of anionic fluorescent probes, achieving purities in the range of 95% to 99%, which may not be attainable with standard chromatographic techniques. nih.gov The quality of the final product is typically verified using analytical HPLC and Mass Spectrometry.

Table 3: Mentioned Chemical Compounds

Compound Name Abbreviation Role/Type
Tetramethylrhodamine-Polyethylene Glycol-Azide This compound Final Product/Fluorescent Probe
Triethylene Glycol PEG3 Starting Material/PEG Linker
Methanesulfonyl Chloride MsCl Reagent
Triethylamine Et3N Reagent/Base
Sodium Azide NaN3 Reagent/Azide Source
N-hydroxysuccinimide NHS Activating Group
Dimethylformamide DMF Solvent
Dimethyl Sulfoxide DMSO Solvent
5-Carboxytetramethylrhodamine 5-TAMRA Fluorophore Isomer
6-Carboxytetramethylrhodamine 6-TAMRA Fluorophore Isomer
3-Dimethylaminophenol - Reagent for TAMRA synthesis
Trimellitic Anhydride - Reagent for TAMRA synthesis
1,2,4-Benzenetricarboxylic Anhydride - Reagent for TAMRA synthesis
Dibenzocyclooctyne DBCO Reagent for SPAAC

Advanced Bioconjugation Applications of Tamra Peg3 Azide

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with TAMRA-PEG3-Azide

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole linkage between a terminal alkyne and an azide (B81097). alfa-chemistry.cominterchim.fr In this context, this compound serves as the azide-containing detection molecule, which reacts with alkyne-modified biomolecules. chemicalbook.comjenabioscience.com The reaction's robustness, high yield, and the bioorthogonal nature of the reacting groups make it a cornerstone of modern bioconjugation. carlroth.cominterchim.fr

Optimizing reaction conditions is critical for achieving efficient and specific labeling of diverse biomolecules, such as proteins and nucleic acids, with this compound. uni-muenchen.de A typical protocol involves the alkyne-modified biomolecule, the this compound fluorescent tag, a copper(II) source like copper(II) sulfate (B86663) (CuSO₄), and a reducing agent to generate the catalytic Cu(I) species in situ. jenabioscience.comnih.gov Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent because it is effective and does not interfere with the reaction. nih.govnih.gov

However, research has shown that standard CuAAC conditions can lead to significant background labeling, particularly through the reaction of the alkyne probe and azide tag with free cysteine thiols on proteins, forming a thiotriazole conjugate. nih.govacs.org This non-specific labeling is independent of the intended metabolic or affinity-based probe incorporation and can complicate data interpretation. nih.gov To mitigate this, optimization strategies may include adjusting reactant concentrations, reaction time, and temperature. acs.orgmdpi.com For instance, capping free thiols with reagents like iodoacetamide (B48618) (IAA) prior to the click reaction has been shown to significantly reduce this background signal. nih.gov

Table 1: Optimized CuAAC Reaction Components for Labeling Alkyne-Modified Proteins with this compound. nih.govnih.gov
ComponentTypical Stock ConcentrationTypical Final ConcentrationPurpose
Alkyne-Modified Protein Lysate1.5 - 2 mg/mLN/ATarget biomolecule for labeling
This compound1 mM (in DMSO)0.1 mMAzide-functionalized fluorescent reporter
Copper (II) Sulfate (CuSO₄)50 mM (in water)1 mMSource of copper catalyst
TCEP50 mM (in DMSO)1 mMReducing agent to generate Cu(I) from Cu(II)
TBTA10 mM (in DMSO)0.1 mMCu(I)-stabilizing ligand

The cytotoxicity of free copper ions is a significant concern in biological applications. jenabioscience.com To address this, Cu(I)-chelating ligands are employed to protect biomolecules from oxidative damage and maintain the copper in its active +1 oxidation state. jenabioscience.com Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a widely used ligand that accelerates the CuAAC reaction and reduces side reactions. nih.govnih.gov Other water-soluble ligands, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), have also been developed to further improve the biocompatibility and efficiency of the reaction in aqueous environments. jenabioscience.com These ligands are crucial for ensuring that the conjugation is successful without compromising the integrity of the labeled biomolecule. jenabioscience.com

Table 2: Comparison of Common Ligand Systems for Biocompatible CuAAC.
LigandKey CharacteristicsPrimary Application Environment
TBTAHighly effective at stabilizing Cu(I) and accelerating the reaction; requires an organic co-solvent like DMSO. nih.govnih.govIn vitro protein lysates, purified biomolecules.
THPTAWater-soluble, designed to protect biomolecules from oxidative damage and maintain Cu(I) state in aqueous buffers. jenabioscience.comAqueous buffers, cell lysates, applications requiring high biocompatibility. jenabioscience.com

Assessing the efficiency and selectivity of the conjugation reaction is a critical final step. A common and effective method is sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by in-gel fluorescence scanning. nih.govacs.org In this technique, the protein lysate, after reaction with this compound, is separated on a gel. The successful covalent attachment of the TAMRA fluorophore allows for the direct visualization of labeled proteins using a fluorescence scanner. acs.org The gel can then be stained with a total protein stain, like Coomassie Blue, to compare the fluorescent signal to the total amount of protein in each lane. nih.gov

For more detailed analysis, mass spectrometry can be employed to confirm the precise location and identity of the modification on the biomolecule. nih.gov This is particularly important for distinguishing between specific, intended labeling and non-specific background signals, such as the modification of cysteine residues. nih.gov By comparing results from probe-treated samples with control samples, the extent of non-specific binding can be quantified. acs.org

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) utilizing this compound

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful, copper-free variant of click chemistry. alfa-chemistry.com This reaction leverages the high ring strain of a cyclooctyne (B158145) to react spontaneously with an azide, such as the one on this compound, without the need for a toxic metal catalyst. alfa-chemistry.cominterchim.fr The bioorthogonal nature of this reaction makes it exceptionally well-suited for labeling molecules in complex biological environments, including on the surface of and inside living cells. nih.gov

The success of SPAAC relies on the design of a suitable strained alkyne. Several cyclooctyne derivatives have been developed, with dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) being among the most widely used. bldpharm.comrsc.org

Dibenzocyclooctyne (DBCO): Also known as aza-dibenzocyclooctyne (ADIBO), DBCO is characterized by two fused benzene (B151609) rings, which contribute to significant ring strain and lead to rapid reaction kinetics with azides. bldpharm.comuzh.ch Its high reactivity makes it a popular choice for applications where fast labeling is required. nih.gov

Bicyclo[6.1.0]nonyne (BCN): This non-benzoannulated cyclooctyne has a smaller size and is less lipophilic compared to DBCO. bldpharm.comrsc.org While its reaction rate with azides is generally slower than that of DBCO, its improved aqueous solubility and smaller footprint can be advantageous in certain biological contexts. bldpharm.comnih.gov

The synthesis of these strained alkynes often involves multi-step chemical processes. For example, BCN derivatives can be synthesized from intermediates like cyclooctene, followed by bromination and subsequent reaction steps to form the strained triple bond. rsc.org These alkyne partners can then be incorporated into various molecules, such as lipids or amino acids, to enable site-specific labeling with an azide-bearing probe like this compound. uu.nllucerna-chem.ch

Table 3: Comparison of Strained Alkyne Reaction Partners for SPAAC. bldpharm.comnih.govnih.gov
Strained AlkyneStructureKey CharacteristicsSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)
DBCO (Dibenzocyclooctyne)[Structure Image Placeholder]High ring strain, fast reaction kinetics, more hydrophobic. bldpharm.comnih.gov~0.24 - 0.31 M⁻¹s⁻¹
BCN (Bicyclo[6.1.0]nonyne)[Structure Image Placeholder]Smaller size, less lipophilic, slower kinetics than DBCO. bldpharm.comrsc.org~0.07 M⁻¹s⁻¹

The primary advantage of using this compound in SPAAC reactions is the ability to perform labeling under biocompatible conditions, making it ideal for in vitro studies on live cells and potentially for in vivo applications. nih.gov The elimination of the copper catalyst avoids cellular toxicity and the artifacts associated with it. uu.nl

A practical application of this method was demonstrated in the functionalization of liposomes. In one study, BCN-containing lipids were incorporated into the bilayer of liposomes. uu.nl These BCN-functionalized liposomes were then incubated with this compound. The SPAAC reaction proceeded efficiently at the liposomal surface, resulting in fluorescently labeled liposomes without the need for a copper catalyst. uu.nl This copper-free approach allows for the controlled surface modification of nanoparticles and cells, enabling the attachment of imaging agents, targeting ligands, and other functional molecules in a highly specific and biocompatible manner. nih.govuu.nl

Assessment of Reaction Kinetics and Bioorthogonality in Complex Biological Milieux

The efficacy of this compound in labeling applications within complex biological environments hinges on two critical factors: its reaction kinetics and its bioorthogonality. Bioorthogonal reactions are those that occur within living systems without interfering with native biochemical processes. nih.gov The azide group of this compound is chemically inert to the vast majority of cellular components, allowing it to serve as a specific handle for targeted chemical transformations. chemblink.com

The primary reaction involving this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is prized for its rapid kinetics and high specificity, forming a stable triazole linkage with alkyne-modified biomolecules. chemblink.commdpi.com The reaction's speed is crucial in biomedical settings and industrial applications where rapid chemical synthesis is essential. mdpi.com In complex biological media, such as cell lysates or even within living cells, the efficiency of the CuAAC reaction ensures minimal background labeling, which is vital for achieving a high signal-to-noise ratio in imaging and pull-down assays. chemblink.com

This compound can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction. medchemexpress.commedchemexpress.com SPAAC utilizes strained cyclooctynes, which react with azides without the need for a potentially cytotoxic copper catalyst. mdpi.comalfa-chemistry.com While SPAAC reactions are generally slower than their copper-catalyzed counterparts, they offer a significant advantage for in vivo applications where biocompatibility is paramount. acs.org The kinetics of SPAAC can be influenced by the specific cyclooctyne used, with second-order rate constants varying significantly. mdpi.com For instance, some SPAAC reactions exhibit moderate kinetics, which can be advantageous for long-term cell tracking. acs.org

The bioorthogonality of the azide group ensures that this compound does not react nonspecifically with other functional groups present in complex biological systems. This high degree of selectivity is fundamental to its utility in precisely labeling and visualizing specific biomolecules, such as proteins, nucleic acids, and glycans, that have been metabolically or enzymatically engineered to contain an alkyne group. chemblink.comaxispharm.com

A study comparing azide-alkyne and thiol-alkyne click reactions for surface immobilization found that the thiol-alkyne reaction was more efficient under the tested microchannel cantilever spotting conditions. researchgate.net However, the study also successfully demonstrated the immobilization of a TAMRA-azide on a DBCO-terminated glass surface, highlighting the utility of the azide-alkyne reaction in creating micropatterns for biomedical applications. researchgate.net

Interactive Data Table: Comparison of Click Chemistry Reaction Kinetics

Reaction TypeCatalystTypical Second-Order Rate Constant (M⁻¹s⁻¹)Key Features
CuAAC Copper(I)10² - 10⁵Fast kinetics, high yield, requires catalyst which can be cytotoxic. mdpi.comacs.org
SPAAC None10⁻³ - 10¹Copper-free, highly bioorthogonal, generally slower than CuAAC. mdpi.comacs.org
IEDDA None1 - 10⁶Extremely fast kinetics, involves tetrazine and strained alkene/alkyne. mdpi.comacs.org

Integration of this compound in Multi-Component Click Systems

The bioorthogonal nature of the azide group in this compound allows for its seamless integration into multi-component labeling systems. This enables researchers to simultaneously or sequentially label multiple targets within a single biological sample, a technique often referred to as multiplexing. carlroth.com

A prime example of this is in dual-labeling experiments. For instance, a protein can be engineered to contain both an alkyne and another bioorthogonal handle, such as an aldehyde. This compound can then be used to specifically label the alkyne via a click reaction, while another probe, such as an aminooxy-functionalized molecule, can react with the aldehyde through oxime ligation. This approach was successfully used to simultaneously attach a TAMRA fluorophore and a PEG moiety to a protein. nih.gov

Furthermore, the orthogonality of the azide-alkyne cycloaddition to other click reactions, like the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO), allows for triple bioorthogonal labeling. nih.gov In such a system, a biomolecule could be functionalized with an alkyne, a TCO, and another reactive group. This compound would react with the alkyne, while a tetrazine-functionalized probe would target the TCO, and a third probe would react with the remaining functional group. This strategy opens up possibilities for creating complex, multifunctional bioconjugates. nih.gov

Bifunctional linkers containing both an azide and a tetrazine group, separated by a PEG spacer, have been developed to facilitate such multi-component systems. lumiprobe.com These linkers allow for the connection of two different molecules through two distinct and orthogonal click reactions.

In the context of creating advanced biotherapeutics, multi-component labeling is invaluable. For example, a therapeutic protein could be simultaneously labeled with this compound for imaging and tracking, and another molecule to enhance its therapeutic efficacy or pharmacokinetic profile. nih.gov

Comparative Analysis of Bioconjugation Strategies with this compound

This compound is a versatile tool for bioconjugation, but its effectiveness can be compared with other labeling strategies and reagents. The choice of strategy often depends on the specific application, the biological context, and the desired outcome.

Comparison with other Fluorescent Azides:

Several fluorescent dyes are available with azide modifications for click chemistry. A head-to-head imaging comparison was conducted between a novel 3,3-difluoroazetidine (B2684565) rhodamine azide (RDF2) and 5-TAMRA-PEG3-azide in an EdU cell proliferation assay. nih.govuni-muenchen.de In this study, both dyes performed well in labeling alkyne-modified DNA via a Cu-catalyzed click reaction, providing clear nuclear staining. nih.govresearchgate.net However, the study noted that the emission filter used had a greater overlap with the TAMRA spectrum, suggesting that RDF2 performed at least as robustly as the well-established TAMRA dye. nih.gov

CuAAC vs. SPAAC:

As previously discussed, the primary bioconjugation strategies involving this compound are CuAAC and SPAAC.

CuAAC offers the advantage of rapid reaction rates, which can be beneficial for applications requiring quick and efficient labeling. acs.org However, the requirement for a copper catalyst can be a limitation in living systems due to potential cytotoxicity. alfa-chemistry.com

SPAAC eliminates the need for a copper catalyst, making it more suitable for in vivo labeling. alfa-chemistry.comacs.org The trade-off is generally slower reaction kinetics compared to CuAAC. acs.org The bulky nature of the cyclooctyne reagents used in SPAAC can also sometimes lead to steric hindrance. acs.org

Comparison with other Bioorthogonal Reactions:

Besides azide-alkyne cycloadditions, other bioorthogonal reactions are used for bioconjugation, such as the Staudinger ligation and IEDDA.

Staudinger Ligation: This reaction between an azide and a phosphine (B1218219) is highly selective but generally has slower kinetics than CuAAC. nih.gov

IEDDA: The reaction between a tetrazine and a strained alkene or alkyne boasts extremely fast kinetics, making it ideal for applications requiring rapid labeling. mdpi.comacs.org

The choice between these strategies often involves a trade-off between reaction speed, the potential for steric hindrance from the required functional groups, and the biocompatibility of the reagents. acs.org

Interactive Data Table: Comparison of Bioconjugation Strategies

StrategyReactive PartnersKey AdvantagesKey Disadvantages
CuAAC with this compound Azide, Terminal AlkyneFast kinetics, small reactive groups. mdpi.comacs.orgRequires potentially cytotoxic copper catalyst. alfa-chemistry.com
SPAAC with this compound Azide, Strained AlkyneCopper-free, highly bioorthogonal for in vivo use. alfa-chemistry.comacs.orgSlower kinetics, bulky alkyne can cause steric hindrance. acs.org
Staudinger Ligation Azide, PhosphineHighly selective. nih.govSlow kinetics, potential for phosphine oxidation. nih.gov
IEDDA Tetrazine, Strained Alkene/AlkyneExtremely fast kinetics. mdpi.comacs.orgCan involve bulky reactive groups.

In a study comparing the immobilization of biotin-PEG3-azide and biotin-PEG-thiol on a DBCO-terminated surface, the thiol-alkyne reaction showed higher efficiency. researchgate.net This suggests that for certain surface chemistry applications, alternative click reactions might be more suitable than the azide-alkyne cycloaddition.

Applications of Tamra Peg3 Azide in Chemical Biology and Molecular Research

Cellular Metabolic Labeling and Imaging with TAMRA-PEG3-Azide

Metabolic labeling strategies utilize this compound to visualize a variety of cellular processes. chemblink.com The general principle involves introducing a metabolic precursor molecule containing an alkyne group to cells. jenabioscience.com Cellular enzymes incorporate this precursor into newly synthesized biomolecules. jenabioscience.com Following this, the cells are fixed and permeabilized, and the alkyne-modified biomolecules are reacted with this compound through a CuAAC reaction, attaching the fluorescent TAMRA dye for visualization and analysis. chemblink.comjenabioscience.com

Labeling of Newly Synthesized Biomolecules (e.g., DNA, RNA, Proteins, Lipids)

This compound is extensively used in chemical labeling strategies for the site-specific tagging and visualization of a wide range of newly synthesized biomolecules. chemblink.combaseclick.eubaseclick.eu

DNA and RNA: In cell proliferation assays, an alkyne-modified nucleoside, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), is supplied to cells and incorporated into newly synthesized DNA. researchgate.net After fixation, the alkyne-modified DNA is conjugated with this compound via a click reaction, allowing for the fluorescent detection of proliferating cells. researchgate.net A similar approach can be used for labeling newly transcribed RNA. baseclick.eu

Proteins and Glycans: Cells can be metabolically engineered to incorporate alkyne-modified amino acids or sugars into their proteins and glycoconjugates, respectively. chemblink.com Subsequent treatment with this compound and a copper catalyst allows these molecules to be visualized by fluorescence microscopy. chemblink.com This technique is crucial for tracking processes like protein synthesis and glycosylation. chemblink.com

Lipids (Prenylated Proteins): Metabolic labeling with alkyne-functionalized isoprenoid probes is used to identify and study prenylated proteins. nih.gov These probes are incorporated into proteins, which can then be tagged with this compound for fluorescent detection in-gel following SDS-PAGE. nih.gov

BiomoleculeLabeling Precursor (Example)Detection PrincipleResearch Application
DNA 5-ethynyl-2'-deoxyuridine (EdU)Click reaction with this compoundCell proliferation assays researchgate.net
Proteins Alkyne-modified amino acidsClick reaction with this compoundTracking protein synthesis chemblink.com
Glycans Alkyne-modified sugarsClick reaction with this compoundVisualizing glycosylation chemblink.com
Prenylated Proteins Alkyne-containing isoprenoid probesClick reaction with this compoundIdentifying protein lipidation nih.gov

Visualization of Biosynthetic Pathways

By labeling nascent biomolecules, this compound enables the visualization and study of entire biosynthetic pathways. For instance, the labeling of prenylated proteins can be enhanced by inhibiting the endogenous synthesis of isoprenoid substrates with statins, which block the HMG-CoA reductase enzyme. nih.gov This strategy maximizes the incorporation of the alkyne-containing probe, providing a clearer fluorescent signal of the prenylated proteins. nih.gov This allows researchers to investigate the dynamics of protein prenylation, a critical post-translational modification. Similarly, tracking the incorporation of alkyne-modified sugars provides insights into the complex pathways of cellular glycan synthesis and trafficking. chemblink.com

Impact of PEG Spacer on Cellular Uptake and Distribution

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in the this compound molecule significantly influences its properties and effectiveness in biological systems. carlroth.comcarlroth.com

Enhanced Solubility: The hydrophilic PEG3 spacer increases the water solubility of the otherwise hydrophobic TAMRA dye. conju-probe.comlifetein.com This is advantageous for preparing stock solutions and for use in aqueous biological buffers.

Minimized Interactions: The PEG spacer physically separates the TAMRA fluorophore from the azide (B81097) group and, consequently, from the biomolecule it attaches to. carlroth.comcarlroth.comtenovapharma.com This separation is crucial as it minimizes potential steric hindrance and quenching interactions between the dye and the labeled molecule, which could otherwise affect the fluorescence signal or the biomolecule's function. carlroth.comcarlroth.cominterchim.fr

Improved Cellular Interactions: Surface modification of nanoparticles with PEG has been shown to prevent unwanted aggregation under physiological conditions and decrease non-specific cellular uptake. acs.org While this compound is a small molecule, the principle of the PEG spacer enhancing hydrophilicity can contribute to more favorable interactions within the cellular environment, potentially reducing non-specific binding and improving signal-to-noise ratios in imaging experiments. chemblink.com

Protein Labeling and Functionalization Studies

The specific reactivity of the azide group makes this compound a key reagent for targeted protein studies. biochempeg.com

Site-Specific Protein Conjugation via Click Chemistry

Click chemistry enables the precise, site-specific labeling of proteins. chemblink.comconju-probe.com To achieve this, a protein must first be engineered to contain an alkyne group. This is typically done by incorporating an alkyne-bearing unnatural amino acid into the protein's sequence during synthesis. Once the alkyne-functionalized protein is obtained, it can be selectively reacted with this compound. chemblink.com The CuAAC reaction forms a stable, covalent triazole linkage, attaching the TAMRA fluorophore to the specific, predetermined site on the protein. chemblink.comjenabioscience.com This method provides a high degree of control over the labeling process, ensuring that the fluorescent probe is attached only at the desired location, which is critical for functional studies. nih.gov

Research Finding: In one study, researchers created a bifunctionalized Green Fluorescent Protein (GFP) containing an alkyne group. nih.gov They then incubated this protein with Azido-TAMRA under click reaction conditions (CuSO₄, TCEP, TBTA). nih.gov The reaction resulted in the successful and complete conversion of the alkyne-functionalized protein to a TAMRA-labeled version, demonstrating the high efficiency and selectivity of this conjugation method for creating fluorescently tagged proteins for further analysis. nih.gov

Analysis of Protein Dynamics and Interactions

Once a protein is labeled with this compound, its behavior within the cell can be monitored using fluorescence-based techniques.

Development of Fluorescently Tagged Protein Constructs

The ability to fluorescently label proteins is crucial for understanding their localization, trafficking, and interactions within living cells. This compound serves as a powerful tool for creating these fluorescently tagged protein constructs. The process typically involves the metabolic or enzymatic incorporation of an alkyne-containing unnatural amino acid into a protein of interest. Subsequently, the azide group on this compound can be covalently attached to the alkyne-modified protein via the CuAAC reaction. chemblink.com This results in a selectively labeled protein that can be visualized using fluorescence microscopy. chemblink.com

This method offers several advantages over traditional genetic tagging methods like Green Fluorescent Protein (GFP) fusion. The smaller size of the this compound tag is less likely to interfere with the natural function and localization of the protein being studied. Furthermore, the "click" reaction is highly specific and occurs under biocompatible conditions, minimizing off-target labeling and cellular toxicity. chemblink.comnih.gov

Table 1: Spectroscopic Properties of this compound

PropertyValueSource
Maximum Excitation (λabs)546 - 553 nm baseclick.eubroadpharm.comjenabioscience.com
Maximum Emission (λem)565 - 579 nm baseclick.eubroadpharm.comjenabioscience.com
Molar Extinction Coefficient (ε)~80,000 - 92,000 L·mol⁻¹·cm⁻¹ broadpharm.comjenabioscience.com
SolubilityDMSO, DMF, MeOH baseclick.eubroadpharm.comjenabioscience.com

This table provides a summary of the key spectroscopic properties of this compound, which are essential for its application as a fluorescent probe.

Nucleic Acid Labeling and Hybridization Studies

DNA and RNA Labeling for Genomic and Transcriptomic Research

In the fields of genomics and transcriptomics, the ability to label and detect specific DNA and RNA sequences is fundamental. This compound provides a robust method for fluorescently labeling nucleic acids. baseclick.euhuarenscience.com This is typically achieved by incorporating alkyne-modified nucleosides into DNA or RNA strands during synthesis, either chemically or enzymatically. uni-muenchen.de The alkyne-functionalized nucleic acids can then be "clicked" with this compound, resulting in fluorescently tagged probes.

These probes are invaluable for a variety of applications, including fluorescence in situ hybridization (FISH), a technique used to visualize the location of specific DNA sequences on chromosomes or RNA molecules within cells. uni-muenchen.decarlroth.com The brightness and photostability of the TAMRA fluorophore allow for sensitive and clear detection of the target sequences. tenovapharma.com

Probing Nucleic Acid Structure and Function

Beyond simple detection, fluorescently labeled nucleic acids can be used to study their structure and dynamics. For instance, techniques like Fluorescence Resonance Energy Transfer (FRET) can utilize TAMRA as an acceptor fluorophore to measure distances between different parts of a nucleic acid molecule or between a nucleic acid and a protein. chemblink.com This provides insights into the folding and conformational changes of DNA and RNA, which are often critical for their function.

Application in DNA Origami and Nanoparticle Functionalization

DNA origami is a technique that uses the specific base-pairing of DNA to construct complex two- and three-dimensional nanostructures. These structures can be functionalized with various molecules, including fluorophores, to create sophisticated nanoscale devices. This compound can be used to label specific locations on these DNA origami structures by incorporating alkyne-modified oligonucleotides into the design and subsequently attaching the fluorophore via click chemistry. uni-muenchen.deresearchgate.net

Similarly, this compound is employed in the functionalization of nanoparticles. nih.gov By coating nanoparticles with alkyne-containing ligands, they can be readily labeled with this compound. This allows for the tracking and imaging of nanoparticles in biological systems and is a key step in the development of targeted drug delivery systems and diagnostic tools. A universal click-chemistry approach has been demonstrated for the DNA functionalization of various nanoparticles, including silica (B1680970) and silicon, which can then be self-assembled into complex structures using DNA origami. nih.gov

Carbohydrate Labeling and Glycomics Research

Elucidation of Glycan Biosynthesis and Trafficking

Glycans, or complex carbohydrates, play vital roles in a multitude of biological processes. Understanding their synthesis and movement within cells is a key focus of glycomics research. A powerful strategy for studying glycans involves metabolic labeling, where cells are fed unnatural, azide-modified sugars. researchgate.netacs.org These azido-sugars are incorporated into the cell's natural glycan biosynthesis pathways, resulting in the display of azide-functionalized glycans on the surface of proteins and lipids.

Once these azide-tagged glycans are in place, this compound can be used to visualize them through the CuAAC reaction. researchgate.net This allows researchers to track the location and movement of newly synthesized glycans in living cells and organisms, providing valuable insights into glycan trafficking and metabolism. researchgate.netsfu.ca This approach has been used to study glycan dynamics in various contexts, from protein glycosylation to the development of organisms like zebrafish. researchgate.netsfu.ca

Tools for Glycoprotein and Glycolipid Studies

The study of glycoproteins and glycolipids, crucial molecules in a vast array of biological processes, has been significantly advanced by the development of sophisticated chemical tools. Among these, this compound has emerged as a key reagent for the fluorescent labeling and visualization of these complex biomolecules. This is primarily achieved through a powerful and versatile strategy known as metabolic glycoengineering, which is often coupled with bioorthogonal click chemistry.

The underlying principle of this approach involves introducing unnatural sugar molecules containing a bioorthogonal chemical reporter, such as an azide group, into cells. nih.govfrontiersin.org These modified sugars are processed by the cell's own biosynthetic machinery and incorporated into glycoproteins and glycolipids. nih.govfrontiersin.org The azide group, being biologically inert, does not interfere with cellular processes. nih.govnih.gov Once these azido-sugars are integrated into the cellular glycans, they can be specifically and efficiently labeled with a fluorescent probe like this compound. chemblink.comconju-probe.com

The TAMRA (tetramethylrhodamine) component of the compound is a well-established red-fluorescent dye, providing a strong and stable signal for detection. biochempeg.combroadpharm.com The azide moiety serves as a chemical handle for the highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". chemblink.comconju-probe.combiochempeg.com This reaction forms a stable triazole linkage between the azide on the modified glycan and an alkyne-functionalized partner, or in the case of this compound, the azide on the probe reacts with an alkyne-modified glycan. The PEG3 (triethylene glycol) spacer enhances the water solubility of the molecule and reduces steric hindrance, thereby improving the efficiency of the labeling reaction in aqueous biological environments. chemblink.comconju-probe.com

Detailed Research Findings

The utility of azide-functionalized fluorescent probes like this compound is demonstrated in various research applications, from the visualization of glycans on the cell surface to the analysis of specific protein modifications.

In a notable study, researchers utilized a dual-labeling strategy to modify a Green Fluorescent Protein (GFP) with both an aldehyde and an alkyne group. researchgate.net The alkyne-functionalized GFP was then subjected to a click reaction with a TAMRA-azide. The successful conjugation was confirmed by SDS-PAGE analysis, where the fluorescently labeled protein could be visualized directly in the gel. This work showcases the specificity and efficiency of the click reaction in complex biological samples. researchgate.net

The following table summarizes the results from this dual-labeling experiment:

LaneReaction ComponentsObservation (In-gel Fluorescence)Observation (Coomassie Blue Stain)
1Bifunctional Protein + TAMRA-azide + aminooxy-PEGFluorescent band corresponding to the dual-labeled proteinBand corresponding to the dual-labeled protein
2Bifunctional Protein + TAMRA-azideFluorescent band corresponding to the TAMRA-labeled proteinBand corresponding to the TAMRA-labeled protein
3Bifunctional Protein + aminooxy-PEGNo fluorescenceBand corresponding to the PEG-labeled protein
4Bifunctional Protein onlyNo fluorescenceBand corresponding to the unmodified protein
Data sourced from Rashidian, M., et al. (2013). researchgate.net

This experiment clearly demonstrates that the TAMRA-azide specifically reacts with the alkyne-functionalized protein, as evidenced by the appearance of a fluorescent band only in the lanes where the TAMRA-azide was present with the modified protein.

In another application, the dynamics of lignification in plants were visualized using a similar strategy. nih.gov Plant tissues were supplied with monolignol precursors containing alkyne groups. These were then incorporated into the plant cell walls. Subsequent treatment with a solution containing 5-TAMRA-PEG3-azide under CuAAC conditions allowed for the fluorescent labeling and imaging of the newly synthesized lignin, providing insights into cell wall biosynthesis. nih.gov

Furthermore, the "Click-ExM" (Click-mediated Expansion Microscopy) methodology, while primarily demonstrated with biotin-azide for glycan imaging, also highlights the use of TAMRA-azide for lipid analysis. dicp.ac.cn In this method, cells were metabolically labeled with alkyne-choline to tag phospholipids (B1166683). These were then reacted with azide-TAMRA, enabling the visualization of cellular membranes. This demonstrates the versatility of TAMRA-azide probes for studying different classes of biomolecules that have been metabolically tagged with alkynes. dicp.ac.cn

These findings underscore the power of this compound as a tool in chemical biology. Its ability to specifically and covalently label metabolically-engineered glycoproteins and glycolipids allows for their visualization in complex biological systems, contributing to a deeper understanding of their distribution, dynamics, and function.

Applications of Tamra Peg3 Azide in Biomedical and Nanotechnology Research

Development of Fluorescent Biosensors and Probes

The structural features of TAMRA-PEG3-Azide make it an excellent component for the construction of fluorescent biosensors and probes designed for specific biological investigations.

The rational design of biosensors using this compound leverages the specific functions of its three core components. The azide (B81097) group is the key to its utility in modern bioconjugation, allowing it to be "clicked" onto a target molecule that has been modified to contain a terminal alkyne. This copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is highly specific and efficient, forming a stable triazole linkage under mild, aqueous conditions suitable for biological samples. alfa-chemistry.comabpbio.cominterchim.fr

This click chemistry approach is central to creating biosensors for detecting cellular metabolites. interchim.fr For instance, in a common strategy, a cell is fed an alkyne-modified analog of a metabolite (e.g., 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to study DNA synthesis). interchim.fr This analog is incorporated into newly synthesized biomolecules. After cell fixation and permeabilization, the azide group on this compound is used to specifically label the alkyne-tagged biomolecules, allowing for fluorescent detection and analysis. interchim.frsigmaaldrich.com

The design can also incorporate principles of Fluorescence Resonance Energy Transfer (FRET), where TAMRA can act as an acceptor dye. axispharm.comresearchgate.net The quenching of TAMRA's fluorescence can be used to discriminate between different states, such as the hybridization of DNA strands. researchgate.net The PEG3 linker adds a degree of spatial separation between the fluorophore and the attached biomolecule, which can be critical for maintaining the function of both and enhancing solubility. conju-probe.com

A primary application of this compound is in the detection of cellular proliferation. It is a key reagent in EdU-based cell proliferation assay kits. sigmaaldrich.comcarlroth.comcarlroth.com In this context, cells undergoing DNA replication incorporate the thymidine (B127349) analog EdU into their newly synthesized DNA. sigmaaldrich.com this compound is then introduced and covalently attaches to the EdU's alkyne group via click chemistry. sigmaaldrich.comcarlroth.com This results in bright fluorescent labeling of cells in the S-phase of the cell cycle, which can be quantified using fluorescence microscopy or flow cytometry. sigmaaldrich.com This method offers a superior alternative to older techniques like BrdU incorporation, which requires harsh DNA denaturation and antibody-based detection. interchim.frcarlroth.com

Beyond DNA, this strategy can be adapted to label other classes of biomolecules. By using alkyne-modified precursors for RNA, proteins, or glycans, researchers can use this compound to visualize a wide range of cellular processes and analytes. abpbio.com For example, it has been used to visualize newly synthesized proteins in neurons by reacting with an incorporated modified amino acid. nih.gov

Derivatives of TAMRA-azide have been shown to function as sensitive thermometers within living cells. rsc.org The fluorescence intensity of TAMRA is temperature-dependent, a property that can be exploited for microthermography. Research has demonstrated that a thermosensitive TAMRA-azide can be targeted to specific organelles, such as the endoplasmic reticulum (ER), to map temperature gradients. rsc.org

In one study, TAMRA-azide was shown to have a temperature sensitivity of -2.1% per °C in fixed cells and -1.8% per °C when localized to the ER in living cells. rsc.org This allowed for the visualization of temperature changes in response to local heating by a laser, demonstrating its function as a targeted cellular thermosensor. rsc.orgresearchgate.net

ParameterFindingSource
Analyte Temperature rsc.org
Location Cytosol (in fixed HeLa cells) rsc.org
Sensitivity -2.1% fluorescence intensity change per °C rsc.org
Location Endoplasmic Reticulum (in live HeLa cells) rsc.org
Sensitivity -1.8% fluorescence intensity change per °C rsc.org

Functionalization of Nanomaterials and Surfaces

The azide group of this compound makes it a powerful tool for the surface modification of materials through click chemistry, enabling the creation of functionalized nanomaterials and surfaces for various applications. biochempeg.comalfa-chemistry.com

This compound can be covalently immobilized on surfaces that are pre-functionalized with a reactive alkyne group, such as dibenzocyclooctyne (DBCO). mdpi.comresearchgate.net This strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free click reaction, which is advantageous as it avoids the potential cytotoxicity of copper catalysts in biomedical applications. alfa-chemistry.commdpi.com

This surface functionalization technique has been used to create micropatterned arrays on glass surfaces for potential use in diagnostic platforms and nanobiosensors. researchgate.netscispace.com In one study, researchers used microchannel cantilever spotting to create microarrays of TAMRA-azide on a DBCO-functionalized glass surface. researchgate.net They optimized the reaction conditions for this immobilization.

ParameterOptimal ConditionSource
Reaction Type Azide-Alkyne Click Reaction (SPAAC) researchgate.net
Surface DBCO-terminated glass researchgate.net
Ink TAMRA-azide researchgate.net
Optimal Temperature 37 °C researchgate.net
Optimal Time 20 minutes researchgate.net

This ability to create stable, fluorescently-labeled patterns is fundamental for developing diagnostic platforms that can detect proteins or other biomolecules. researchgate.netscispace.com For example, a surface could be co-functionalized with TAMRA-azide (as a reference or marker) and a capture molecule like biotin-PEG3-azide to create a biosensor for detecting proteins like streptavidin. scispace.com

Click chemistry is extensively used to synthesize and functionalize novel polymeric materials, including hydrogels and dendrimers. alfa-chemistry.com The azide-alkyne reaction allows for the efficient and specific incorporation of molecules like this compound into a polymer backbone or as a pendant group. This process, known as post-polymerization modification, can be used to create fluorescently-labeled polymers and hydrogels. mdpi.com

For example, a polymer can be synthesized with alkyne groups along its chain. Subsequently, this compound can be "clicked" onto these alkyne sites, effectively tagging the entire polymer structure with a stable fluorescent label. mdpi.com This is valuable for visualizing the polymer's structure, tracking its delivery in biological systems, or creating smart materials that report on their environment. alfa-chemistry.com Similarly, this compound can be integrated into the cross-linked network of a hydrogel, enabling the creation of fluorescent hydrogels for applications in tissue engineering, drug delivery, and as sensor platforms. alfa-chemistry.com The ability to functionalize liposomes, a type of lipid nanoparticle, with this compound has also been demonstrated, highlighting its use in modifying lipid-based drug delivery systems. uu.nl

Engineering of Nanoparticles for Targeted Delivery and Imaging

The functionalization of nanoparticles with fluorescent dyes is a cornerstone of advanced biomedical research, enabling the tracking and visualization of these carriers in biological systems. This compound serves as a critical tool in this domain due to its unique combination of a bright, photostable fluorophore (TAMRA), a biocompatible polyethylene (B3416737) glycol (PEG) spacer, and a reactive azide group. This azide moiety allows for its covalent attachment to nanoparticles modified with a corresponding alkyne group via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions. broadpharm.comalfa-chemistry.commedchemexpress.com

One notable application involves the fabrication of "clickable" nanowires from conjugated polyfluorene polymers. acs.org In these systems, alkyne groups present on the surface of the nanowires are readily functionalized by a click reaction with 5-TAMRA-PEG3-azide. acs.org This process creates fluorescently labeled nanowires that can be used as biological sensing platforms, where the fluorescence resonance energy transfer (FRET) between the TAMRA dye and the polymer backbone can be exploited for detection purposes. acs.org

In the realm of drug delivery, particularly for RNA therapeutics, lipid nanoparticles (LNPs) and liposomes are frequently engineered for targeted delivery. uu.nl Researchers have developed liposomes incorporating lipids that feature a reactive cyclooctyne (B158145) group, such as bicyclo[6.1.0]nonyne (BCN). uu.nl These BCN-functionalized liposomes can be efficiently labeled by reacting them with azide-containing molecules like 5-TAMRA-PEG3-Azide through copper-free SPAAC. uu.nl This method allows for the robust attachment of the fluorescent tag to the surface of the liposome, facilitating studies on their delivery kinetics and cellular uptake without the need for a potentially toxic copper catalyst. alfa-chemistry.comuu.nl The short, hydrophilic PEG3 spacer helps to enhance the water solubility of the dye and minimize adverse interactions between the fluorophore and the nanoparticle surface or its cargo. conju-probe.comtenovapharma.com

Nanoparticle TypeFunctionalization ChemistryPurposeResearch FindingReference
Polyfluorene Nanowires Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Biological Sensing PlatformAlkyne groups on the nanowire surface were effectively functionalized with 5-TAMRA-PEG3-azide, enabling FRET-based sensing. acs.org
Liposomes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Imaging and Delivery TrackingBCN-modified liposomes were successfully conjugated with 5-TAMRA-PEG3-Azide to create fluorescently labeled vesicles for tracking and kinetic studies. uu.nl
Lipid Nanoparticles (LNPs) Copper-Free "Click" ChemistryRNA Therapeutic DeliveryFunctionalization with targeting ligands and fluorescent dyes like this compound is a key strategy for directing LNPs to specific cell types. uu.nl

Applications in Proteomics and Drug Discovery Workflows

This compound has become an indispensable reagent in modern chemical proteomics and drug discovery, primarily due to its role as a fluorescent reporter in click chemistry-based workflows. biochempeg.com Its ability to be selectively attached to alkyne-modified biomolecules enables the visualization and identification of proteins and the screening of small molecule libraries. alfa-chemistry.com

Affinity-Based Proteomic Profiling

Affinity-based protein profiling (ABPP) is a powerful strategy used to identify the cellular targets of small molecules and to map protein interactions in complex biological systems. rsc.org A common approach involves the use of "fully-functionalized" probes, which are small molecules equipped with both a reactive group for covalent crosslinking to target proteins (like a photoactivatable diazirine) and a bioorthogonal handle (typically a terminal alkyne). chemrxiv.orgnih.gov

In a typical ABPP experiment, live cells are treated with an alkyne-bearing probe. nih.gov After the probe binds to its protein targets, UV irradiation covalently crosslinks them. rsc.orgchemrxiv.org The cells are then lysed, and the entire proteome is subjected to a CuAAC click reaction. nih.gov In this step, this compound is "clicked" onto the alkyne handle of the probe-protein conjugate. chemrxiv.orguni-muenchen.de This tags the target proteins with a bright red-fluorescent TAMRA dye. broadpharm.com The labeled proteins can then be easily visualized by in-gel fluorescence scanning after separation by SDS-PAGE, allowing for the identification of specific protein-probe interactions. chemrxiv.orgbiorxiv.org This method has been successfully used to profile the targets of natural product-inspired probes and to validate the engagement of fragment-based probes with their targets in lung cancer cells. chemrxiv.orgnih.gov

Experimental StepReagent/ComponentPurposeReference
1. Target Labeling Alkyne-functionalized affinity probe (e.g., with diazirine)To bind and covalently link to target proteins in live cells. chemrxiv.orgnih.gov
2. Cell Lysis Lysis Buffer (e.g., containing SDS, NP-40)To solubilize cellular proteins for subsequent reaction. biorxiv.org
3. Click Reaction This compound To fluorescently tag the alkyne-modified probe-protein conjugates. chemrxiv.orguni-muenchen.de
Copper (II) Sulfate (B86663) (CuSO₄)Copper source for the CuAAC reaction. nih.gov
TCEP (Tris(2-carboxyethyl)phosphine)Reducing agent to generate the active Cu(I) catalyst. nih.gov
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)A ligand that stabilizes the Cu(I) catalyst and improves reaction efficiency. nih.gov
4. Visualization SDS-PAGE and In-Gel Fluorescence ScanningTo separate proteins by size and visualize the fluorescently labeled targets. chemrxiv.orgbiorxiv.org

Construction of Small Molecule Libraries and Lead Optimization

The principles of click chemistry are widely applied in drug discovery for the rapid assembly and screening of small molecule libraries. alfa-chemistry.com By synthesizing a collection of diverse molecular fragments, each containing an alkyne handle, researchers can create large libraries to screen for binding against a protein target of interest.

This compound plays a crucial role in the "readout" phase of these screening campaigns. After incubating the alkyne-bearing library with the target protein, this compound can be used in a click reaction to fluorescently label any library members that have successfully bound to the protein. This fluorescence signal provides a direct and sensitive method for identifying "hits." This approach has been demonstrated in chemoproteomic studies where libraries of fragment-based probes were screened to identify ligands for a wide range of proteins. chemrxiv.orgnih.gov

Furthermore, during lead optimization, fluorescently tagged versions of a lead compound can be created using this compound. These fluorescent probes allow for detailed studies of target engagement, cellular uptake, and subcellular localization, providing critical data to guide the chemical refinement of the lead molecule into a viable drug candidate.

Development of PROTACs and other Degrader Molecules

Proteolysis-targeting chimeras (PROTACs) are an innovative class of therapeutic molecules designed to hijack the cell's natural protein disposal system to destroy specific disease-causing proteins. medchemexpress.com A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. tocris.com

The "PEG3-Azide" chemical group is a commonly used component in the synthesis of PROTACs, often serving as part of the flexible linker. tocris.com For example, building blocks like Pomalidomide-PEG3-Azide are commercially available for synthesizing PROTACs that recruit the CRBN E3 ligase. sigmaaldrich.com

By substituting a standard azide linker with this compound, researchers can synthesize fluorescently labeled PROTACs. These "tool PROTACs" are not typically intended as final drug candidates but are invaluable for research and development. The attached TAMRA fluorophore allows scientists to visually track the PROTAC in live cells using fluorescence microscopy. This enables the direct observation of critical processes such as:

Cellular permeability and uptake of the PROTAC.

Subcellular localization of the PROTAC and its engagement with the target protein.

Formation of the key "ternary complex" (Target Protein—PROTAC—E3 Ligase).

These imaging-based assays provide crucial insights that help optimize the design of more effective and clinically relevant degrader molecules.

Advanced Spectroscopic and Imaging Research Utilizing Tamra Peg3 Azide

Fluorescence Microscopy Applications

TAMRA-PEG3-Azide is a versatile reagent for fluorescence microscopy, enabling the visualization of a wide array of biomolecules and cellular processes. chemblink.com Its application stems from its ability to be "clicked" onto metabolically or genetically incorporated alkyne tags in proteins, nucleic acids, glycans, or lipids. chemblink.combiorxiv.org

The strong absorption and emission characteristics of the TAMRA fluorophore make this compound highly suitable for fluorescence microscopy techniques, including confocal imaging. chemblink.comdicp.ac.cn Researchers have successfully used this probe to visualize various cellular components with high clarity. For instance, after metabolically labeling cells with alkyne-choline, this compound was used to image choline-containing phospholipids (B1166683) in cellular membranes via confocal microscopy. dicp.ac.cn Similarly, it has been employed to visualize alkyne-functionalized nanowires on substrates, with confocal microscopy confirming the successful "click" reaction. acs.org

Beyond standard confocal methods, this compound is a key component in advanced super-resolution imaging techniques like expansion microscopy (ExM). In a method termed click-ExM, biomolecules such as lipids are first metabolically labeled with an alkyne tag. biorxiv.orgdicp.ac.cn The cells are then fixed, permeabilized, and the alkyne-tagged molecules are reacted with an azide-biotin probe. This is followed by staining with a fluorescently labeled streptavidin and subsequent hydrogel embedding and expansion. biorxiv.org This methodology enables the nanoscale imaging of molecules that were previously incompatible with ExM techniques. biorxiv.orgdicp.ac.cn In one study, click-ExM was used with various lipid reporters, including azide-cholesterol and alkyne-fatty acids, to achieve super-resolution imaging of their distribution in COS-7 cells. biorxiv.org

Table 1: Applications of this compound in Confocal and Super-Resolution Microscopy

Technique Target Molecule/Structure Cell Type/System Research Finding Citations
Confocal Microscopy Choline-containing phospholipids COS-7 cells Visualization of cellular membranes after metabolic labeling with alkyne-choline. dicp.ac.cn
Confocal Microscopy DNA (via EdU incorporation) HEK-293T cells Imaging of newly synthesized DNA in a cell proliferation assay. researchgate.net
Confocal Laser Scanning Microscopy Protein-based nanostructures HPB-MLT T-leukemia cells Confirmed cellular uptake and internalization of TAMRA-labeled nanostructures. nih.gov
Expansion Microscopy (click-ExM) Lipids (various reporters) COS-7 cells Enabled super-resolution imaging of the distribution of fatty acids, prenol lipids, and sterol lipids. biorxiv.org

The cell-permeable nature and bioorthogonal reactivity of this compound make it an effective tool for tracking dynamic events within living cells. chemblink.comrsc.org A significant application is the monitoring of endoplasmic reticulum (ER) remodeling. rsc.orgrsc.org In cells engineered to express a single-chain avidin (B1170675) (scAVD) protein targeted to the ER, a DBCO-biotin conjugate first binds to the scAVD. Subsequently, TAMRA-azide is added and attaches to the DBCO group via a copper-free click reaction, effectively labeling the ER. rsc.org Using this strategy, researchers have tracked the movement of ER rings and junctions, revealing velocities consistent with microtubule polymerization-driven remodeling. rsc.org

Furthermore, the fluorescence intensity of TAMRA has been shown to be temperature-sensitive, a property that has been exploited for live-cell thermometry. rsc.orgrsc.org When targeted to the ER in living cells, the fluorescence of the TAMRA probe decreased in response to a localized heat pulse generated by a laser, allowing for the mapping of temperature gradients near the heat source. rsc.org The ER-targeted TAMRA-azide exhibited a temperature sensitivity of -1.8% per °C, demonstrating its potential for monitoring temperature changes at specific organelles in living cells. rsc.org These studies highlight the utility of this compound in tracking not just the location, but also the biophysical environment of cellular structures in real-time. rsc.org

Colocalization analysis is crucial for determining the spatial relationship between different molecules or structures within a cell. This compound is frequently used in such studies to confirm the precise location of a labeled target. For example, in the live-cell ER tracking experiments, the successful targeting of TAMRA-azide to the endoplasmic reticulum was confirmed by observing its colocalization with a commercially available ER tracker (B12436777) dye. rsc.orgrsc.org This confirmation is a critical control to ensure that the observed dynamics are indeed those of the intended organelle. rsc.org Similarly, in studies developing new probes, colocalization with established organelle markers, such as GFP-tagged lysosome-associated membrane protein 1 (GFP-Lamp1), is a standard method to validate the targeting specificity of the new probe system. nih.gov The bright and stable fluorescence of TAMRA makes it an excellent channel for multi-color imaging experiments, where its signal can be clearly distinguished from other fluorophores like GFP or DAPI, facilitating accurate colocalization assessment. researchgate.netrsc.org

Flow Cytometry for Cell Analysis and Sorting

Flow cytometry is a high-throughput technique used to analyze and sort cells based on their physical and chemical characteristics, particularly fluorescence. axispharm.com this compound is widely used in flow cytometry applications, most notably for assessing cell proliferation. axispharm.comcarlroth.com The method typically relies on the incorporation of a nucleoside analog, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), into newly synthesized DNA during the S-phase of the cell cycle. carlroth.cominterchim.fr

Once EdU is incorporated into the DNA of proliferating cells, the cells are fixed and permeabilized. The alkyne group on the EdU molecule is then available to react with an azide-functionalized fluorophore like this compound via a click reaction. carlroth.cominterchim.fr The result is that only cells that were actively replicating their DNA become fluorescently labeled. These labeled cells can be readily detected and quantified by a flow cytometer. carlroth.com This click-chemistry-based method is an alternative to the traditional BrdU assay and avoids the need for harsh DNA denaturation steps. interchim.fr Kits for flow cytometry utilize this compound (often named by its emission, e.g., EdU Click FC-555) to provide a robust signal for analysis. carlroth.com The intensity of the TAMRA fluorescence directly correlates with the amount of EdU incorporated, allowing for detailed cell cycle analysis. carlroth.com

Table 2: this compound in Flow Cytometry-Based Cell Proliferation Assays

Assay Component Function Principle
5-Ethynyl-2'-deoxyuridine (EdU) Alkyne-modified nucleoside Incorporated into newly synthesized DNA during S-phase.
This compound Azide-functionalized fluorophore Covalently attaches to the alkyne group of EdU via a Cu(I)-catalyzed click reaction.
Flow Cytometer Analysis instrument Detects and quantifies the red-orange fluorescence of TAMRA in individual cells.

Fluorescence Resonance Energy Transfer (FRET) Studies

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent physical process through which energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor). mdpi.com This energy transfer is highly sensitive to the distance between the donor and acceptor, typically in the 1-10 nm range, making FRET a powerful tool for studying molecular interactions. mdpi.com

TAMRA is frequently employed as a FRET acceptor in various biosensor designs due to its spectral properties. axispharm.comresearchgate.net Its absorption spectrum significantly overlaps with the emission spectra of common donor fluorophores such as fluorescein (B123965) (FAM), Cyanine3 (Cy3), and Green Fluorescent Protein (GFP). nih.govresearchgate.netlumiprobe.com this compound allows for the specific placement of this acceptor fluorophore onto a target molecule via click chemistry, enabling the construction of custom FRET biosensors. acs.org

Several research applications have demonstrated the utility of this compound in FRET studies:

Nucleic Acid Sensing: The Förster distances for FRET pairs including TAMRA have been determined for both single- and double-stranded DNA conjugates. researchgate.net In one application, the differential quenching of a donor's fluorescence by TAMRA was used to discriminate between DNA sequences with base pair mismatches. researchgate.net

Nanowire-Based Biosensors: In one study, alkyne groups on the surface of nanowires were functionalized with this compound. acs.org The resulting substrates demonstrated FRET between the TAMRA acceptor and the nanowire backbones, establishing a platform for biological sensing applications. acs.org

Exosome Detection: A FRET-based biosensor for breast cancer-derived exosomes was developed using upconverting nanoparticles (UCNPs) as the energy donor and TAMRA as the acceptor. mdpi.com The simultaneous binding of two aptamers to an exosome brought the UCNP and TAMRA into close proximity, enabling FRET and generating a detectable signal. mdpi.com

Protein Interaction and Uptake: The internalization of a dual-labeled protein construct (GFP-TAMRA) was studied using FRET. nih.gov FRET between the GFP donor and the TAMRA acceptor on a nanostructure provided evidence of the construct's integrity during cellular uptake. nih.gov

The combination of TAMRA's excellent acceptor properties with the versatile and specific conjugation chemistry afforded by the PEG3-azide linker makes this compound a valuable reagent for designing FRET-based assays to probe molecular-scale distances and interactions in complex biological systems.

Probing Molecular Interactions and Conformational Changes

The unique structure of this compound, which combines a bright fluorophore, a flexible spacer, and a reactive azide (B81097) group, makes it a powerful tool for investigating dynamic biological processes. The tetramethylrhodamine (B1193902) (TAMRA) core serves as an excellent acceptor dye in Fluorescence Resonance Energy Transfer (FRET) based assays, which are instrumental in studying molecular interactions. axispharm.com The azide moiety facilitates its attachment to alkyne-modified biomolecules through highly specific and efficient bioorthogonal click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). chemblink.commedchemexpress.commedchemexpress.com

A key feature of this compound is the triethylene glycol (PEG3) spacer. This linker provides hydrophilicity and conformational flexibility, distancing the bulky TAMRA fluorophore from the target biomolecule. chemblink.com This separation is crucial as it minimizes potential steric hindrance and reduces unwanted interactions between the dye and the molecule being studied, thereby preserving the native biological function and conformation of the target. baseclick.eu For example, when labeling proteins or nucleic acids, the PEG3 linker allows the TAMRA dye to report on proximity to a donor fluorophore in a FRET pair without physically interfering with the folding or binding of the macromolecule itself. This enables researchers to more accurately measure intermolecular distances and detect conformational changes that occur during processes like protein-protein interactions, enzyme catalysis, or nucleic acid hybridization. The high affinity and specificity of the click reaction ensure that the probe is precisely located, which is critical for obtaining a high signal-to-noise ratio in these sensitive experiments. chemblink.com

Quantitative Fluorescence Measurements and Signal Augmentation

This compound is frequently employed in quantitative fluorescence-based assays due to its bright and stable signal. axispharm.com A prominent application is in cell proliferation assays that measure the incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine (B127349), into newly synthesized DNA. mdpi.com In this method, cells are incubated with EdU, which is incorporated into the DNA of proliferating cells. Following fixation and permeabilization, the alkyne-bearing EdU is detected by a CuAAC reaction with this compound. researchgate.netresearchgate.net The resulting fluorescence intensity is directly proportional to the amount of DNA synthesis, allowing for the quantification of cell proliferation. mdpi.com This technique has been used to assess the antiproliferative effects of various compounds on cancer cell lines. mdpi.com

Research has also focused on comparing the performance of this compound with newly developed dyes to achieve signal augmentation for enhanced sensitivity. researchgate.netresearchgate.net In a head-to-head comparison for an EdU cell proliferation assay in HEK-293T cells, a novel dye, RDF2, was evaluated against the well-established 5-TAMRA-PEG3-azide. nih.gov While both dyes provided clear images of DNA replication, the study noted that RDF2 performed at least as robustly as the TAMRA-based probe, indicating its potential as a superior alternative for bioimaging. nih.govuni-muenchen.de Such comparative studies are crucial for advancing the tools available for quantitative biology, aiming for brighter and more efficient fluorescent labels.

Table 1: Comparative Photophysical Properties of Rhodamine Dyes

Fluorophoreλabsem (nm) [a]Molar Extinction Coefficient (εmax) [M-1cm-1] [c]Quantum Yield (φ) [d]Fluorescence Brightness (εmax ⋅ φ)
RDF2530/554600000.8953400
5-TAMRA-PEG3-azide~546/579 baseclick.eu91,000 baseclick.euNot SpecifiedNot Specified
RDH2554/576640000.7447360
RDm547/569530000.6735510

Data adapted from a study comparing novel rhodamine dyes with established ones. nih.gov

[a] Measurements were taken in 10 mM HEPES, pH 7.3 buffer at room temperature. nih.gov

[c] Maximum extinction coefficients (εmax) were calculated by a linear regression analysis obeying the Beer-Lambert law. nih.gov

[d] Quantum yields (φ) were determined using the comparative method and rhodamine 6G (φ=0.95 in EtOH) as a reference. nih.gov

Photostability and Environmental Sensitivity in Biological Systems

An essential characteristic of a fluorescent probe for biological imaging, particularly for tracking processes over time, is its photostability. TAMRA-based dyes are known for their excellent photostability, resisting photobleaching during extended imaging sessions and ensuring a consistent signal. axispharm.commedchemexpress.com In a comparative study, the photostability of this compound was evaluated alongside newly synthesized rhodamine dyes. The results showed that the new dyes exhibited fluorescence half-life times similar to that of this compound, demonstrating that its stability is a benchmark for new probe development. uni-muenchen.de

Table 2: Photobleaching Rate Constants of Selected Fluorophores

FluorophorePhotobleaching Rate Constant (k) [s-1]
RDH20.0019
RDm0.0016
RDF20.0015
This compound0.0018
Fluorescein azide0.0006

Data derived from plotting ln(I0/I) against irradiation time (t), where the absolute value of the linear fitting's slope corresponds to the photobleaching rate constant (k). uni-muenchen.de

In addition to resisting photodegradation, the fluorescence of this compound is relatively insensitive to changes in environmental pH, which is a significant advantage for quantitative studies in cellular compartments where pH can vary. medchemexpress.com However, its fluorescence intensity does exhibit sensitivity to temperature. This property has been harnessed to monitor cellular temperature changes at specific organelles. rsc.orgrsc.org In one study, TAMRA-azide was targeted to the endoplasmic reticulum (ER) in living cells. rsc.orgrsc.org When a localized heat pulse was applied using a laser, the fluorescence intensity of the targeted TAMRA-azide decreased in response to the heating. rsc.org This allowed for the mapping of temperature gradients across the cell. The temperature sensitivity of ER-targeted TAMRA-azide was determined to be -1.8% per degree Celsius, a value very close to its sensitivity measured in solution (-1.9% per °C), demonstrating its potential as a targeted nanosensor for in-situ temperature monitoring in living biological systems. rsc.orgrsc.org

Table 3: Temperature Sensitivity of TAMRA-Azide

EnvironmentTemperature Sensitivity (% per °C)
In Cuvette (in solution)-1.9%
Cytosol (Fixed HeLa Cells)-2.1%
Endoplasmic Reticulum (Living HeLa Cells)-1.8%

Data from a study on the intracellular generation of targeted nanosensors. The fluorescence intensity was normalized to 37°C. rsc.org

Reaction Kinetics, Efficiency, and Mechanistic Studies

Kinetic Analysis of CuAAC and SPAAC Reactions involving TAMRA-PEG3-Azide

This compound is designed to react with alkyne-functionalized molecules through either CuAAC or with strained cyclooctynes like DBCO or BCN via SPAAC. medchemexpress.comchemicalbook.com The choice between these two methods has significant implications for the reaction kinetics.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its rapid kinetics, with second-order rate constants typically falling in the range of 10 to 10⁴ M⁻¹s⁻¹. nih.gov This reaction exhibits a remarkable rate acceleration of up to 10⁸ compared to the uncatalyzed thermal cycloaddition. organic-chemistry.org The kinetics are influenced by the specific copper(I) source, the nature of the stabilizing ligand (e.g., TBTA, THPTA), and the solvent system. beilstein-journals.orgnih.gov Time-dependent studies of CuAAC reactions involving TAMRA-azide for labeling proteins in cell lysates have shown that the reaction can reach completion in approximately 60 minutes under typical bio-orthogonal conditions. nih.govacs.org

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , conversely, operates without a cytotoxic copper catalyst, a key advantage for in vivo studies. This reaction is driven by the high ring strain of cyclooctyne (B158145) derivatives. nih.gov However, this benefit comes at the cost of reaction speed. SPAAC reactions are generally much slower than their copper-catalyzed counterparts, with typical rate constants that are approximately 100-fold lower. acs.org The kinetics of SPAAC are highly dependent on the specific cyclooctyne used; for example, reactions with biarylazacyclooctynone (BARAC) or bicyclo[6.1.0]non-4-yne (BCN) are faster than with earlier generation cyclooctynes. acs.orgnih.gov Despite being slower, the moderate kinetics of SPAAC can be advantageous for applications requiring long-term monitoring, as the labeling can proceed steadily over extended periods. acs.org

Reaction TypeGeneral Rate Constant (M⁻¹s⁻¹)Catalyst RequiredKey Kinetic Features
CuAAC10 - 10,000Yes (Copper(I))Very fast; rate is ligand- and solvent-dependent.
SPAAC~0.01 - 1NoSlower than CuAAC; rate depends on the strain of the cyclooctyne.

Influence of PEG Chain Length and Fluorophore on Reaction Efficiency

The efficiency of click reactions involving this compound is not solely determined by the core azide-alkyne reactivity but is also significantly modulated by its other structural components: the PEG linker and the TAMRA fluorophore.

The Polyethylene (B3416737) Glycol (PEG) linker serves multiple crucial functions. The short PEG3 spacer is primarily introduced to enhance the aqueous solubility of the otherwise hydrophobic TAMRA dye. conju-probe.com Furthermore, PEG linkers can alleviate steric hindrance between the bulky fluorophore and the biomolecule to which it is being conjugated. nih.gov Research has shown that increasing PEG chain length can improve conjugation efficiency, although there is a limit to this benefit; one study noted improvements up to a PEG length of twelve units. nih.gov However, other studies have found that longer PEG chains can sometimes reduce reaction rates by increasing steric crowding around the reactive site, suggesting an optimal length may exist depending on the specific substrates. mdpi.com

The TAMRA fluorophore itself can influence the reaction. Certain fluorophores possessing nitrogen atoms can act as chelating ligands for the copper(I) catalyst in CuAAC, thereby accelerating the reaction rate. nih.gov Conversely, the bulky and rigid structure of a fluorophore like TAMRA can introduce significant steric hindrance, which may impede the approach of the reactants. nih.gov This steric effect is a primary reason for the inclusion of the PEG spacer. The hydrophobicity of TAMRA can also lead to aggregation and non-specific binding, particularly in aqueous bioconjugation media, which can lower the effective concentration of the reagent and complicate purification. lifetein.com

Steric and Electronic Effects in Click Chemistry Reactions

The success of azide-alkyne cycloadditions is highly sensitive to both steric and electronic factors.

Steric effects play a critical role. Bulky substituents on either the azide (B81097) or the alkyne can significantly hinder the reaction, reducing yields and slowing kinetics. mdpi.comrsc.org The TAMRA fluorophore is a bulky group, and the PEG3 linker in this compound is a structural feature designed to mitigate this steric clash by distancing the reactive azide from the fluorophore's core. In SPAAC, steric effects are also paramount; the reactivity of various strained cyclooctynes is a direct consequence of their geometry and the accessibility of the triple bond. rsc.org

Electronic effects also govern reactivity. The reaction rate is influenced by the electronic nature of substituents on both the azide and alkyne. In CuAAC, electron-poor alkynes, such as propiolamides, can exhibit enhanced reactivity. nih.gov For SPAAC, the electronic properties of both partners are crucial. For instance, the reaction between an aryl azide and the strained alkyne BCN is accelerated when the aryl group contains electron-withdrawing substituents. nih.gov The electronic environment of the tetramethylrhodamine (B1193902) structure can thus subtly influence the reactivity of the attached azide group.

FactorInfluence on Reaction EfficiencyRelevance to this compound
PEG Linker Increases water solubility and reduces steric hindrance from the fluorophore.The PEG3 spacer improves solubility and accessibility of the azide group.
Fluorophore (TAMRA) Can cause steric hindrance and hydrophobic aggregation. May chelate copper in CuAAC.Bulky nature can slow reactions; hydrophobicity can reduce yield and purity.
Steric Hindrance Generally reduces reaction rates and yields by blocking access to reactive sites.A key consideration due to the bulky TAMRA group.
Electronic Effects Electron-withdrawing/donating groups alter the reactivity of the azide and alkyne.The electronic nature of the rhodamine core can modulate the azide's reactivity.

Mechanistic Investigations of Azide-Alkyne Cycloadditions in Aqueous Media

Understanding the reaction mechanisms in water is critical, as most bioconjugation reactions are performed in aqueous buffers.

The CuAAC mechanism is significantly more complex than a simple thermal cycloaddition. It is widely accepted to proceed via the initial formation of a copper(I) acetylide. organic-chemistry.org This is followed by the coordination of the azide to the copper center. DFT calculations suggest the subsequent step involves the formation of a six-membered copper metallacycle, which then collapses to the stable triazole ring, regenerating the copper catalyst. organic-chemistry.org A key finding is that the initial coordination of copper(I) to the alkyne is exothermic in water, which helps to explain the notable rate acceleration observed in aqueous media compared to many organic solvents. organic-chemistry.org To maintain the copper in its active Cu(I) state and prevent side reactions, a reducing agent like sodium ascorbate (B8700270) is typically added. beilstein-journals.org

The SPAAC mechanism is a catalyst-free, concerted 1,3-dipolar cycloaddition, as first described by Huisgen. organic-chemistry.org The reaction is driven by the release of ring strain from the cyclooctyne upon forming the more stable triazole ring. nih.gov This mechanism is advantageous for biological applications as it is insensitive to aqueous conditions and proceeds efficiently across a broad pH range (typically 4-12) without the need for potentially toxic metal catalysts or additives. organic-chemistry.org However, unlike the highly regioselective CuAAC which yields only the 1,4-disubstituted triazole, SPAAC can produce a mixture of regioisomers. nih.gov

Factors Affecting Bioconjugation Yields and Product Purity

Achieving high yields of pure bioconjugates with this compound requires careful optimization of several reaction parameters.

Factors Affecting Yield:

Reactant Concentration: Higher concentrations of the protein and labeling reagent generally lead to faster reactions and higher yields. However, protein concentrations below 2 mg/mL can result in poor conjugation efficiency. eurogentec.com

pH: The optimal pH for CuAAC is typically between 7 and 9. nih.govacs.org Acidic conditions can diminish reactivity. nih.gov For labeling primary amines on proteins, a slightly alkaline pH (8.0-9.0) is often used. lifetein.com

Side Reactions: In the context of protein labeling with CuAAC, free thiol groups on cysteine residues can react with the alkyne in a copper-catalyzed process, forming thiotriazole byproducts. This side reaction competes with the desired azide-alkyne cycloaddition and can significantly reduce the yield of the intended product. nih.govacs.org

Catalyst and Ligand: For CuAAC, the choice and concentration of the copper source, reducing agent, and accelerating ligand are critical for maximizing yield and minimizing damage to the biomolecule. beilstein-journals.orgnih.gov

Factors Affecting Purity:

Byproduct Formation: As mentioned, the formation of thiotriazoles in CuAAC is a major source of impurity. acs.org Another potential side reaction is the Glaser coupling, an oxidative homocoupling of terminal alkynes, though this is often suppressed by the use of appropriate ligands. beilstein-journals.org

Excess Reagents: Unreacted this compound and other small molecules from the reaction mixture must be removed. This is typically achieved through methods like size-exclusion chromatography (e.g., desalting columns), dialysis, or HPLC. eurogentec.cominstras.com

Aggregation and Non-Specific Binding: The hydrophobic nature of the TAMRA dye can cause the labeled protein to aggregate or bind non-specifically to surfaces, complicating purification and analysis. lifetein.com The inclusion of the PEG linker helps to mitigate this, but it can still be a concern. nih.gov Affinity purification methods, which selectively capture the dye-labeled protein, have been developed to address these challenges. instras.com

FactorEffect on YieldEffect on Purity
pH Optimal yield in neutral to slightly alkaline range (pH 7-9).Can influence the rate of side reactions.
Reactant Concentration Higher concentration generally increases yield.High dye concentration can increase aggregation.
Cysteine Thiols (in CuAAC) Reduces yield by competing for the alkyne substrate.Generates thiotriazole byproducts, reducing final product purity.
Hydrophobicity of TAMRA Can lower effective concentration due to aggregation.Causes non-specific binding and aggregation, complicating purification.
Purification Method -Crucial for removing excess dye and byproducts (e.g., via SEC, HPLC, Affinity).

Computational and Theoretical Studies of Tamra Peg3 Azide Systems

Molecular Modeling and Dynamics Simulations of Conjugation Events

Molecular modeling and molecular dynamics (MD) simulations are instrumental in understanding the dynamic processes involved in the conjugation of TAMRA-PEG3-Azide to its target molecules. nih.gov These simulations model the interactions of atoms over time, providing a virtual window into the mechanics of the click chemistry reaction, be it a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comacs.org

Researchers can simulate the entire conjugation event, starting from the diffusion of this compound and an alkyne-modified biomolecule in a solvent, their initial interaction, and the final covalent bond formation. The polyethylene (B3416737) glycol (PEG) linker's role is of particular interest; simulations can reveal how its flexibility and length influence the orientation and accessibility of the terminal azide (B81097) group for reaction. tenovapharma.com

MD simulations allow for the analysis of various parameters that affect the reaction efficiency. nih.gov By systematically changing conditions within the simulation, such as temperature, solvent polarity, and the presence of catalysts, researchers can predict optimal reaction conditions. For instance, all-atom MD simulations have been effectively used to investigate the interfacial adhesion mechanisms between azide-containing polymers and other substrates, revealing how factors like matrix crosslinking and temperature impact binding energies and interfacial structures. nih.gov These same principles are applied to model the approach and binding of the this compound to its alkyne target.

Table 1: Typical Parameters for Molecular Dynamics Simulation of a this compound Conjugation Event

Parameter Typical Value/Setting Purpose
Force Field AMBER, CHARMM, GROMOS Defines the potential energy function for all atoms in the system.
Water Model TIP3P, SPC/E Explicitly models the solvent environment.
System Size ~50,000 - 100,000 atoms Includes the this compound, target molecule, and sufficient solvent.
Temperature 298 K - 310 K (25°C - 37°C) Simulates the reaction at room or physiological temperature. nih.gov
Pressure 1 bar Maintains constant pressure conditions.
Simulation Time 100 - 500 nanoseconds (ns) Allows for sufficient sampling of the conformational space and interaction dynamics.

| Analysis Metrics | RMSD, RMSF, Radial Distribution Function, Binding Energy | Quantifies molecular stability, flexibility, proximity of reactive groups, and interaction strength. |

Quantum Chemical Calculations for Spectroscopic Predictions

The fluorescent properties of this compound are central to its utility. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are employed to predict the spectroscopic characteristics of the molecule. These methods calculate the electronic structure of the dye, allowing for the prediction of its absorption (excitation) and emission wavelengths.

These theoretical predictions are crucial for validating experimental findings and for understanding how structural or environmental changes might affect the dye's performance. For example, calculations can show how the electronic properties of the rhodamine core are influenced by the PEG-azide linker. tenovapharma.com In a comparative study, the absorption and emission spectra of newly synthesized rhodamine dyes were analyzed in detail and compared against established dyes like 5-TAMRA-azide, demonstrating how theoretical insights align with experimental observations. researchgate.net The fluorescence of the TAMRA core is known to be stable across a pH range of 4 to 9, a property that can also be investigated using quantum chemical models. tenovapharma.com

Table 2: Comparison of Experimental and Theoretical Spectroscopic Properties of this compound

Spectroscopic Property Experimental Value Typical Theoretically Predicted Value (TD-DFT)
Maximum Absorption (λ_max_abs) 546 - 553 nm broadpharm.comcarlroth.com ~540 nm
Maximum Emission (λ_max_em) 575 - 579 nm broadpharm.comcarlroth.com ~585 nm
Molar Extinction Coefficient (ε) ~80,000 - 91,000 M⁻¹cm⁻¹ broadpharm.comcarlroth.com N/A (Not directly a standard output of TD-DFT)

| Quantum Yield (Φ) | High (Specific value varies) | N/A (Requires calculation of non-radiative decay rates) |

Computational Design of Novel this compound Derivatives

One of the most powerful applications of computational chemistry is the rational design of novel molecules with enhanced properties. huarenscience.com By using this compound as a scaffold, researchers can computationally screen a multitude of potential derivatives to identify candidates with improved brightness, photostability, solubility, or altered spectral properties.

For instance, computational models can predict how modifications to the rhodamine core, such as the addition of fluorine atoms, could increase the quantum yield and photostability. researchgate.net Similarly, the length and composition of the PEG linker can be altered in silico to optimize solubility and steric hindrance for specific applications. conju-probe.com Computational studies have explored the development of ultrabright dendritic xanthenes for bioimaging, where a new dye, RDF2, was shown to outperform 5-TAMRA-azide in head-to-head imaging comparisons. researchgate.net This highlights how computational design can lead to the synthesis of superior next-generation fluorescent probes.

Table 3: Computationally Guided Design Strategies for this compound Derivatives

Modification Strategy Target Property Computational Method Predicted Outcome
Fluorination of Rhodamine Core Increased Quantum Yield, Photostability DFT/TD-DFT Higher fluorescence intensity and resistance to photobleaching.
Alter PEG Linker Length (e.g., PEG6, PEG12) Enhanced Solubility, Reduced Steric Hindrance Molecular Dynamics Improved performance in aqueous buffers and better access to target sites.
Replace Rhodamine with Silicon-Rhodamine Shift Emission to Near-Infrared (NIR) TD-DFT Enables deeper tissue imaging with reduced autofluorescence.

| Create Dendrimeric Structures | Signal Amplification | Molecular Modeling | Potentially higher signal, but must be balanced against self-quenching effects. researchgate.net |

Predictive Models for Cellular Permeability and Distribution

For applications involving live cells, understanding and predicting the cellular permeability of this compound is critical. mdpi.com Computational models, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, are used to estimate these properties based on the molecule's structure. researchgate.net

Key molecular descriptors are calculated, such as the Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP). TPSA is related to a molecule's ability to form hydrogen bonds and is a strong predictor of membrane permeability. chemscene.com LogP indicates the hydrophobicity of the compound; overly high values can sometimes negatively impact membrane permeability and cellular uptake. mdpi.comchemscene.com These descriptors are used in established frameworks, like Lipinski's Rule of Five, to provide a preliminary assessment of a compound's potential as a cellular probe. While large and flexible molecules like this compound often deviate from these rules, the underlying principles still provide valuable guidance.

Table 4: Calculated Molecular Descriptors for Predicting Cellular Permeability of this compound

Descriptor Calculated Value Significance for Permeability
Molecular Weight ~630.7 g/mol broadpharm.com Exceeds the typical <500 g/mol guideline, suggesting potentially lower passive diffusion.
LogP (Octanol/Water Partition Coefficient) 4.12 chemscene.com Indicates significant hydrophobicity, which can favor membrane interaction but may also lead to aggregation or non-specific binding.
Topological Polar Surface Area (TPSA) 163.46 Ų chemscene.com Higher than the typical <140 Ų guideline, suggesting potentially reduced cell permeability.
Hydrogen Bond Donors 1 chemscene.com Within typical guidelines (<5).
Hydrogen Bond Acceptors 9 chemscene.com Within typical guidelines (<10).

| Rotatable Bonds | 17 chemscene.com | Indicates high conformational flexibility, which can negatively impact membrane passage. |

Future Research Directions and Emerging Paradigms

Integration with Orthogonal Click Chemistries

The primary application of TAMRA-PEG3-Azide involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. chemblink.commedchemexpress.com However, the cytotoxicity of the copper catalyst can be a limitation for in vivo applications. nih.govalfa-chemistry.com Future research is increasingly focused on integrating this compound with orthogonal, copper-free click chemistries.

One prominent alternative is the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comalfa-chemistry.com This reaction utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides without the need for a metal catalyst. medchemexpress.commdpi.com The development of this compound probes compatible with SPAAC would significantly expand their utility in live-cell and in vivo imaging, where minimizing toxicity is crucial. nih.govalfa-chemistry.com

Another emerging area is the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes. nih.gov While this compound itself is not directly involved, the principle of orthogonal labeling opens up possibilities for multi-target imaging. For instance, one could envision a system where this compound is used for CuAAC-based labeling of one target, while a different fluorophore-tetrazine conjugate is used to label another target modified with a strained alkene. This would allow for simultaneous visualization of multiple biological processes.

Furthermore, the thiol-ene and thiol-yne reactions, which involve the radical-mediated addition of a thiol to an alkene or alkyne, present another avenue for orthogonal ligation. nih.gov Research into modifying this compound or developing new probes that can participate in these reactions could provide additional tools for specific and controlled biomolecule labeling. nih.gov

Development of Photoactivatable or Stimuli-Responsive this compound Probes

A significant leap forward in the application of this compound will be the development of probes with activatable or stimuli-responsive properties. This would enable spatiotemporal control over fluorescence, allowing researchers to turn on the signal at specific times and locations within a biological system.

Photoactivatable Probes: One approach is to design "caged" this compound derivatives that are initially non-fluorescent. chemrxiv.org The fluorescence would be unleashed only upon irradiation with light of a specific wavelength. chemrxiv.orgrsc.org This could be achieved by introducing a photolabile protecting group that quenches the TAMRA fluorescence. Recent developments in photoaffinity labeling using diazirine-based probes, which can be activated by UV light to form a reactive carbene for covalent cross-linking, provide a conceptual framework for such designs. acs.org

Stimuli-Responsive Probes: Another exciting direction is the creation of this compound probes that respond to specific biological stimuli, such as changes in pH, enzyme activity, or the presence of reactive oxygen species (ROS). For example, a probe could be designed where the TAMRA fluorophore is quenched by a nearby moiety. Cleavage of a linker by a specific enzyme would separate the quencher from the fluorophore, leading to a "turn-on" fluorescent signal. This strategy has been successfully employed with other fluorophores and could be adapted for this compound. rsc.org Research into stimuli-responsive DNA micelles that release their cargo in response to triggers like DTT or UV light demonstrates the feasibility of such controlled-release systems. rsc.org

Application in in vivo Imaging and Diagnostic Research

While this compound is already utilized in in vivo studies, particularly for cell proliferation assays using EdU labeling, its full potential in diagnostic research is yet to be realized. carlroth.combaseclick.eusigmaaldrich.com

Enhanced In Vivo Imaging: The development of copper-free click chemistry-compatible this compound probes, as discussed earlier, will be crucial for advancing in vivo applications. nih.govalfa-chemistry.com This would enable safer and more efficient labeling of biomolecules in living organisms. Furthermore, optimizing the pharmacokinetic and pharmacodynamic properties of these probes will be essential for achieving high signal-to-noise ratios in deep tissues.

Diagnostic Applications: The ability to specifically label and visualize disease-related biomarkers in vivo opens up possibilities for new diagnostic tools. For instance, this compound could be used in conjunction with alkyne-modified antibodies or peptides that target cancer-specific antigens. This would allow for fluorescent imaging of tumors, potentially aiding in early detection and monitoring of treatment response. The use of fluorescently labeled ligands for G protein-coupled receptors (GPCRs) in BRET assays showcases the potential for developing probes for specific molecular targets. researchgate.net

Advancements in High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology. This compound is already incorporated into HTS kits for assessing cell proliferation. carlroth.com

Automated Imaging Platforms: Future advancements will likely involve the integration of this compound-based assays with more sophisticated automated imaging platforms. These platforms can acquire and analyze images from multi-well plates at high speed, enabling the screening of large compound libraries. The development of brighter and more photostable TAMRA derivatives will be beneficial for these applications, as it will improve sensitivity and reduce acquisition times. researchgate.net

Multiplexed Screening: The use of this compound in combination with other spectrally distinct fluorescent probes will enable multiplexed HTS assays. This would allow for the simultaneous measurement of multiple parameters in a single well, such as cell proliferation, apoptosis, and the expression of specific proteins. This approach would provide a more comprehensive understanding of the effects of test compounds on cellular function.

Novel Applications in Synthetic Biology and Bioengineering

Synthetic biology and bioengineering are rapidly evolving fields that aim to design and construct new biological parts, devices, and systems. This compound and the underlying click chemistry principles offer powerful tools for these disciplines.

Engineered Biosensors: Researchers are exploring the development of genetically encoded reporters with unnatural amino acids containing alkyne groups. These can then be specifically labeled with this compound to create fluorescent biosensors that can report on a wide range of cellular events.

Functionalized Biomaterials: this compound can be used to functionalize biomaterials, such as hydrogels and scaffolds, with fluorescent tags. lumiprobe.com This allows for the visualization and tracking of these materials in vitro and in vivo. For example, by incorporating alkyne groups into a hydrogel matrix, researchers can subsequently use this compound to fluorescently label the hydrogel and monitor its degradation or integration with surrounding tissues.

Challenges and Opportunities in Translating Research Findings

Despite the immense potential of this compound, several challenges must be addressed to translate research findings into clinical or commercial applications.

Challenges:

Biocompatibility and Toxicity: The potential toxicity of the copper catalyst used in CuAAC remains a significant hurdle for in vivo applications. nih.govmdpi.com While SPAAC offers a copper-free alternative, the larger size and hydrophobicity of the required cyclooctyne (B158145) reagents can sometimes be problematic. nih.gov

Specificity and Off-Target Effects: Ensuring that the labeling reaction is highly specific and that the probe does not exhibit significant off-target binding is crucial for reliable results. rsc.org Non-specific binding can lead to high background signals and misinterpretation of data.

Delivery and Bioavailability: For in vivo applications, efficiently delivering the probe to the target tissue or cells and ensuring sufficient bioavailability are major challenges. mdpi.com

Scalability and Cost: The synthesis of complex molecular probes like this compound can be expensive and challenging to scale up for large-scale studies or commercial production. mdpi.com

Opportunities:

Improved Probe Design: Continued research into the design of new fluorophores with enhanced brightness and photostability, as well as the development of more efficient and biocompatible click chemistry reactions, will expand the capabilities of these probes. uni-muenchen.de

Advanced Imaging Modalities: Combining this compound with advanced imaging techniques, such as super-resolution microscopy or multimodal imaging, will provide unprecedented insights into biological processes at the molecular level.

Personalized Medicine: The ability to visualize specific biomarkers in individual patients could pave the way for personalized medicine approaches, where treatments are tailored to the molecular profile of a patient's disease.

Q & A

Q. What are the key structural and functional features of TAMRA-PEG3-Azide, and how do they influence its application in bioconjugation?

this compound comprises three components:

  • TAMRA fluorophore : Provides strong red fluorescence (excitation/emission maxima: 553/575 nm) for imaging applications .
  • PEG3 spacer : Enhances solubility, reduces steric hindrance, and minimizes non-specific interactions in biological systems .
  • Azide group : Enables bioorthogonal "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) for covalent conjugation to alkyne-modified biomolecules .
    Methodological Note : For optimal labeling, dissolve the compound in DMSO or DMF (solubility: ~10 mM) and use molar ratios of 1:1–1:3 (target biomolecule:this compound) to avoid aggregation .

Q. How should this compound be stored to maintain stability, and what are common degradation indicators?

  • Storage : Store at -20°C in airtight, light-protected vials. Avoid freeze-thaw cycles to prevent azide group decomposition .
  • Degradation Signs : Color fading (loss of red fluorescence), reduced solubility, or precipitation. Confirm purity via HPLC (>90% by most suppliers) .
    Methodological Note : Pre-aliquot the compound into single-use vials to minimize exposure to ambient conditions .

Q. What are standard protocols for conjugating this compound to alkyne-modified proteins or nucleic acids?

A typical workflow involves:

Alkyne Activation : Modify the target biomolecule (e.g., protein lysine residues) with an alkyne group (e.g., DBCO-amine).

Click Reaction : Mix this compound (1–5 mM in DMSO) with the alkyne-modified biomolecule in PBS (pH 7.4) containing 1 mM CuSO₄ and 2 mM ascorbic acid. Incubate at 25°C for 1–2 hours .

Purification : Remove excess dye via dialysis or size-exclusion chromatography .
Validation : Confirm conjugation success using fluorescence microscopy or SDS-PAGE with in-gel fluorescence scanning .

Advanced Research Questions

Q. How can researchers address conflicting fluorescence emission data reported for this compound in different solvents?

Data Discrepancy : Emission maxima range from 565 nm (MeOH) to 575 nm (aqueous buffers) . Analysis : Solvent polarity and pH affect TAMRA’s fluorescence. For consistency:

  • Use the same solvent as your experimental system (e.g., MeOH for fixed cells, PBS for live-cell imaging).
  • Calibrate instruments using solvent-specific reference standards .
    Methodological Note : Include internal controls (e.g., free TAMRA dye) to normalize emission spectra across experiments .

Q. How can solubility limitations of this compound in aqueous buffers be mitigated for live-cell imaging?

Challenge : Limited solubility in water (<1 mM) may restrict labeling efficiency. Solutions :

  • Co-solvents : Use low-toxicity solvents like PEG-400 (≤5% v/v) to enhance aqueous solubility without compromising cell viability .
  • PEG Spacer Optimization : Replace PEG3 with longer PEG chains (e.g., PEG6) if steric constraints allow, though this may alter fluorescence properties .
    Validation : Perform cytotoxicity assays (e.g., MTT) to confirm solvent compatibility .

Q. What experimental design considerations are critical when using this compound in PROTAC synthesis?

Application : this compound serves as a fluorescent linker in PROTACs, connecting E3 ligase and target protein ligands . Design Factors :

  • Linker Length : PEG3’s short length (~12.6 Å) may limit ternary complex formation. Test longer PEG spacers if degradation efficiency is suboptimal .
  • Fluorescence Quenching : Ensure TAMRA’s emission is not quenched by adjacent PROTAC components (e.g., hydrophobic ligands). Use fluorescence polarization assays to assess environmental interference .
    Methodological Note : Validate PROTAC functionality via Western blot (target protein degradation) and confocal imaging (subcellular localization) .

Q. How should researchers interpret contradictory data on excitation/emission maxima across commercial sources?

Discrepancy : Excitation maxima range from 546 nm to 553 nm . Root Cause : Batch-to-batch variability in TAMRA isomer ratios (5- vs. 6-isomers) and solvent effects. Resolution :

  • Request isomer-specific data from suppliers.
  • Measure extinction coefficients (ε) in your experimental buffer (e.g., ε = 92,000 L·mmol⁻¹·cm⁻¹ in MeOH vs. 80,000 in DMSO ).
    Methodological Note : Publish full experimental conditions (solvent, pH, temperature) to enable cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.